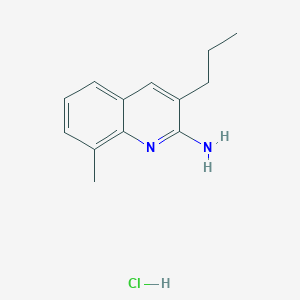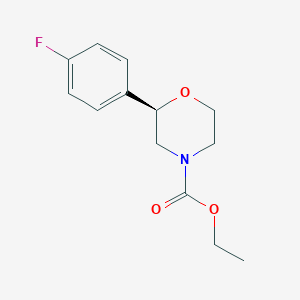
(1-Ethoxydecyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethoxydecyl)benzene: is an organic compound that belongs to the class of alkylbenzenes It consists of a benzene ring substituted with a decyl chain that has an ethoxy group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethoxydecyl)benzene typically involves the alkylation of benzene with a suitable alkyl halide. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-bromo-1-ethoxydecane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and a temperature range of 0-50°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and scalability. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: (1-Ethoxydecyl)benzene undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzene ring can be hydrogenated under high pressure and temperature in the presence of a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (chlorine, bromine) with iron or aluminum chloride catalysts.
Major Products:
Oxidation: Formation of ethoxydecanoic acid.
Reduction: Formation of decylbenzene.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: (1-Ethoxydecyl)benzene is used as an intermediate in organic synthesis, particularly in the production of surfactants and detergents. Its unique structure allows for the modification of physical and chemical properties of the final products.
Biology and Medicine: In biological research, this compound derivatives are studied for their potential use as bioactive compounds. They may exhibit antimicrobial or antifungal properties, making them candidates for pharmaceutical development.
Industry: The compound is used in the formulation of lubricants and plasticizers. Its ability to modify the viscosity and flexibility of materials makes it valuable in the production of polymers and resins.
Mechanism of Action
The mechanism of action of (1-Ethoxydecyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The ethoxy group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity. The benzene ring provides a stable aromatic core that can undergo various chemical modifications, enhancing the compound’s versatility in different applications.
Comparison with Similar Compounds
Decylbenzene: Lacks the ethoxy group, resulting in different physical and chemical properties.
Ethoxybenzene: Has a shorter alkyl chain, affecting its solubility and reactivity.
1-Ethoxy-3-methylbenzene: Contains a methyl group instead of a decyl chain, leading to variations in its applications and behavior.
Uniqueness: (1-Ethoxydecyl)benzene is unique due to the presence of both a long alkyl chain and an ethoxy group This combination imparts distinct properties such as enhanced solubility in organic solvents and increased reactivity in chemical transformations
Properties
CAS No. |
920753-79-3 |
|---|---|
Molecular Formula |
C18H30O |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
1-ethoxydecylbenzene |
InChI |
InChI=1S/C18H30O/c1-3-5-6-7-8-9-13-16-18(19-4-2)17-14-11-10-12-15-17/h10-12,14-15,18H,3-9,13,16H2,1-2H3 |
InChI Key |
KQGABGXGOVCINQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C1=CC=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6S)-3-[(1S)-1-cyclohexylethyl]-6-[(2R)-2,3-dihydroxypropyl]-6-(4-fluorophenyl)-1,3-oxazinan-2-one](/img/structure/B12633641.png)

![N-{3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl}-N-methyl-L-alanine](/img/structure/B12633662.png)
![(1R,2S,6R,7S)-4-(2-methyl-4-nitrophenyl)-3,5-dioxo-N-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide](/img/structure/B12633663.png)
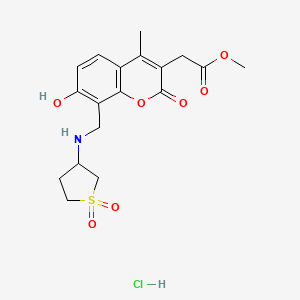
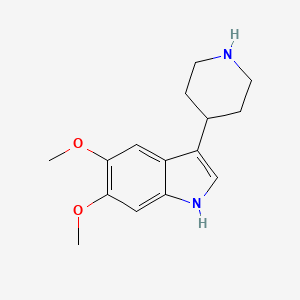
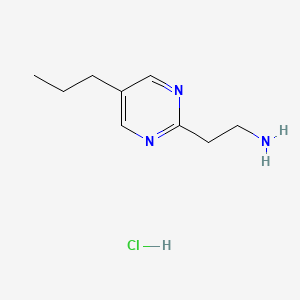
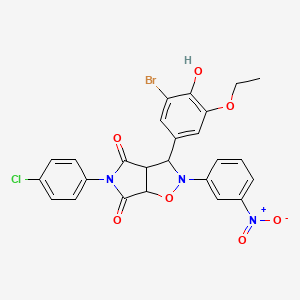
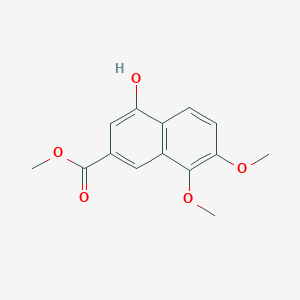
![6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate](/img/structure/B12633718.png)
